molecular formula C13H11I B6256616 2-iodo-5-methyl-1,1'-biphenyl CAS No. 1214389-60-2

2-iodo-5-methyl-1,1'-biphenyl

Cat. No.: B6256616
CAS No.: 1214389-60-2
M. Wt: 294.1
InChI Key:
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Description

2-iodo-5-methyl-1,1’-biphenyl is an organic compound that belongs to the class of halogenated biphenyls It is characterized by the presence of an iodine atom and a methyl group attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

2-iodo-5-methyl-1,1’-biphenyl can be synthesized through several methods. One common approach involves the iodination of 5-methyl-1,1’-biphenyl using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of 2-iodo-5-methyl-1,1’-biphenyl may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-iodo-5-methyl-1,1’-biphenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of biphenyl derivatives with different functional groups.

    Coupling Reactions: Formation of extended biphenyl structures or polyphenyl compounds.

    Oxidation and Reduction: Formation of hydroxylated or dehydrogenated biphenyl derivatives.

Scientific Research Applications

2-iodo-5-methyl-1,1’-biphenyl has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of organic semiconductors and light-emitting diodes.

    Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Biological Studies: Used as a probe to study biological processes involving halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of 2-iodo-5-methyl-1,1’-biphenyl in chemical reactions involves the activation of the iodine atom, which can act as a leaving group in substitution reactions. In coupling reactions, the iodine atom facilitates the formation of new carbon-carbon bonds through the action of palladium catalysts. The methyl group can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    2-iodo-1,1’-biphenyl: Lacks the methyl group, which can affect its reactivity and applications.

    2-bromo-5-methyl-1,1’-biphenyl: Contains a bromine atom instead of iodine, leading to different reactivity and reaction conditions.

    2-chloro-5-methyl-1,1’-biphenyl: Contains a chlorine atom, which is less reactive than iodine in substitution reactions.

Uniqueness

2-iodo-5-methyl-1,1’-biphenyl is unique due to the presence of both an iodine atom and a methyl group, which can influence its reactivity and selectivity in various chemical reactions. The iodine atom provides a good leaving group for substitution reactions, while the methyl group can affect the compound’s steric and electronic properties.

Properties

CAS No.

1214389-60-2

Molecular Formula

C13H11I

Molecular Weight

294.1

Purity

95

Origin of Product

United States

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